5'-Fluoro-2'-hydroxyacetophenone

Overview

Description

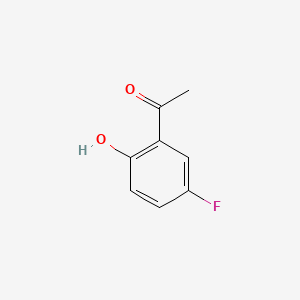

5'-Fluoro-2'-hydroxyacetophenone (CAS: 394-32-1) is a fluorinated acetophenone derivative with the molecular formula C₈H₇FO₂ and a molecular weight of 154.14 g/mol . It is synthesized via the Fries rearrangement of 4-fluorophenyl acetate using AlCl₃, yielding 70% under optimized conditions . Key physical properties include a melting point of 46–48°C (hexane recrystallization) and a boiling point of 65–66°C at 8 mmHg . Its structure features a hydroxyl group at the 2' position and fluorine at the 5' position, influencing its electronic and steric properties.

Preparation Methods

Method Based on Amino-Phenol Acetylation and Fries Rearrangement

This method utilizes amino-phenol as the starting material and involves multiple steps:

Steps :

- Acetylation : Amino-phenol is acetylated using diacetyl oxide to form 4-acetaminophenol acetic ester.

- Fries Rearrangement : The acetic ester undergoes Fries rearrangement in the presence of aluminum chloride and sodium chloride to yield 2-ethanoyl-4-acetaminophenol.

- Hydrolysis : Acidic hydrolysis converts 2-ethanoyl-4-acetaminophenol into 2-ethanoyl-4-amino-phenol.

- Fluorination : Diazotization followed by fluorination produces the final compound, 5'-Fluoro-2'-hydroxyacetophenone.

Key Features :

- Mild reaction conditions.

- Total yield: ~54.5%.

- Industrial applicability due to cost-effective raw materials and simplified steps.

Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | Diacetyl oxide | ~90 |

| Fries Rearrangement | AlCl₃/NaCl | ~75 |

| Hydrolysis | Acidic medium | ~75.6 |

| Fluorination | Sodium nitrite, HF | ~82 |

Novel Synthesis Using o-Hydroxyacetophenone

This method employs o-hydroxyacetophenone as the starting material, which is halogenated and later fluorinated.

Steps :

- Halogenation : o-Hydroxyacetophenone reacts with halogenating agents (e.g., chlorine or bromine) in a solvent under controlled temperatures (0–55°C) for 2–6 hours.

- Fluorination : The halogenated intermediate reacts with fluorinating agents like potassium fluoride (KF) and copper fluoride in an anhydrous solvent (DMF or DMSO) under reflux conditions.

- Recrystallization : The crude product is recrystallized using petroleum ether or hexane to obtain the pure compound.

Key Features :

- High conversion rates (>95%).

- Environmentally friendly process with minimal waste generation.

- Yield: Up to 92%.

Data Table :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Halogenation | Halogenating agent, solvent (DMF/DMSO) | ~95 |

| Fluorination | KF, CuF₂, reflux | ~88–92 |

| Recrystallization | Petroleum ether/hexane | Final yield: ~92 |

Direct Fluorination of Hydroxyacetophenone

This method involves direct fluorination of hydroxyacetophenone derivatives without halogen intermediates.

Steps :

- Hydroxyacetophenone is treated with fluorinating agents under acidic or neutral conditions.

- The reaction proceeds at controlled temperatures (typically below 50°C) to avoid decomposition.

- Purification is achieved through distillation or recrystallization.

Key Features :

- Simplified procedure compared to multi-step methods.

- Lower yields than halogenation-fluorination processes (~70–80%).

- Suitable for small-scale synthesis.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield (%) | Environmental Impact |

|---|---|---|---|---|

| Amino-Phenol Method | Amino-phenol | Diacetyl oxide, AlCl₃ | ~54.5 | Moderate |

| o-Hydroxyacetophenone | o-Hydroxyacetophenone | Halogenating agents, KF | ~92 | Low |

| Direct Fluorination | Hydroxyacetophenone | Fluorinating agents | ~70–80 | Moderate |

Chemical Reactions Analysis

5’-Fluoro-2’-hydroxyacetophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5’-Fluoro-2’-hydroxyacetophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Fluoro-2’-hydroxyacetophenone involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 2’ position and the fluorine atom at the 5’ position play crucial roles in its reactivity and binding affinity. These functional groups can interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

Key Observations :

- Halogen Position : The 5'-fluoro isomer is synthesized in higher yields (70%) than the 3'-fluoro analog (12%) due to steric and electronic effects in the Fries rearrangement .

- Halogen Type : Chlorine at the 5' position increases molecular weight and may alter solubility compared to fluorine .

- Methoxy vs. Hydroxyl : Methoxy-substituted analogs (e.g., 6'-methoxy) have higher melting points (~56°C) due to reduced hydrogen bonding compared to hydroxyl groups .

Spectral and Reactivity Differences

- IR Spectroscopy: The carbonyl stretch for this compound appears at 1648 cm⁻¹ , while methoxy analogs (e.g., 6'-methoxy) show lower frequencies (~1620 cm⁻¹) due to electron-donating effects of OCH₃ .

- ¹⁹F NMR: The fluorine signal in this compound is observed at 124.26 ppm (CDCl₃), distinct from other halogenated derivatives .

- Reactivity : The 5'-fluoro derivative participates in Claisen-Schmidt condensations to form chalcones with 96% yield under ball-mill conditions , whereas 4'-fluoro analogs are used in dihydropyrazole synthesis for anti-inflammatory activity .

Biological Activity

5'-Fluoro-2'-hydroxyacetophenone (CAS Number: 394-32-1) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

- Molecular Formula : C₈H₇FO₂

- Molecular Weight : 154.14 g/mol

- Melting Point : 56-58 °C

- Boiling Point : 100 °C

- Structure : The compound features a fluoro group attached to a phenolic structure, which is significant for its biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including Claisen-Schmidt condensation reactions. Recent studies have optimized these reactions under mechanochemical conditions, achieving high yields and purities .

Antiparasitic and Antitumoral Effects

Research indicates that derivatives of this compound exhibit significant antiparasitic and antitumoral activities:

- Antimalarial Activity : Compounds derived from the chalcone family, including those synthesized from this compound, have shown promising results against Plasmodium falciparum, with IC50 values as low as 3.21 µM .

- Antileishmanial Activity : The compound has been tested against Leishmania donovani, showing competitive IC50 values compared to standard treatments like Miltefosine .

- Anticancer Activity : In vitro studies have demonstrated that certain derivatives possess cytotoxic effects against melanoma cell lines (IGR-39), with IC50 values indicating superior efficacy compared to established chemotherapeutics such as Dacarbazine .

Cytotoxicity Studies

Cytotoxicity assays are crucial for evaluating the safety and efficacy of new compounds. Various methodologies have been employed to assess the effects of this compound on mammalian cell lines:

| Assay Type | Purpose | Findings |

|---|---|---|

| MTT Assay | Measure cell viability | High cytotoxicity observed in cancer cell lines |

| Colony Formation Assay | Assess clonogenic potential | Inhibition of colony formation in treated cells |

| Apoptosis Detection | Evaluate apoptotic pathways | Induction of apoptosis in cancer cells |

In vitro studies have shown that the compound can induce apoptosis in various cancer cell lines, suggesting a mechanism that may involve the modulation of key signaling pathways associated with cell survival and proliferation .

Case Studies and Research Findings

A case study highlighted in recent literature examined the biological activity of several flavonoid derivatives, including those based on this compound. The study reported:

- Mechanism of Action : The compound's activity may be linked to its ability to inhibit specific kinases involved in tumor growth and survival.

- Selectivity : Certain derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells, indicating potential for therapeutic applications .

Safety and Toxicology

While promising, the safety profile of this compound must be considered. Reports indicate it may cause irritation to the eyes, skin, and respiratory system upon exposure. Long-term toxicity studies are necessary to fully understand its risk profile .

Q & A

Q. Basic Synthesis: What are the standard methods for synthesizing 5'-fluoro-2'-hydroxyacetophenone, and how can Fries rearrangement be optimized?

Answer:

The compound is synthesized via Fries rearrangement using precursors like 4-aminophenol. A typical protocol involves:

Dual esterification of amino and hydroxyl groups.

Rearrangement under AlCl₃/NaCl catalysis at elevated temperatures (120–140°C).

Fluorination via diazotization (using NaNO₂/HF or fluoroboric acid) followed by thermal decomposition .

Optimization tips :

- Control reaction temperature (exothermic steps require gradual heating).

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Monitor fluorination efficiency via HPLC (retention time ~8.2 min) .

Q. Advanced Synthesis: How can solvent-free mechanochemical methods improve chalcone synthesis from this compound?

Answer:

Ball-mill synthesis offers greener, faster routes for aldol condensation:

Mix this compound (1 eq) with substituted benzaldehydes (1.2 eq) in a zirconium dioxide jar with grinding balls.

Operate at 30 Hz for 30–60 minutes.

Cyclize with hydrazine hydrate to form dihydropyrazoles .

Advantages :

- Higher yields (85–92%) compared to traditional reflux methods.

- Reduced solvent waste and reaction time (<2 hours).

- Compatibility with thermally sensitive aldehydes .

Q. Analytical Characterization: What spectroscopic and chromatographic methods resolve structural ambiguities in this compound derivatives?

Answer:

- ¹H/¹³C NMR : Key signals include:

- HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ peak at m/z 155.1 .

Q. Data Contradictions: How to address discrepancies in reported melting points (54–59°C vs. 31–35°C)?

Answer:

Variations arise from:

- Polymorphism : Different crystal packing (monoclinic vs. orthorhombic) .

- Purity : Commercial samples (>97% purity melt at 54–59°C; impurities lower mp) .

Resolution : - Recrystallize from ethanol/water (1:1) and confirm purity via HPLC.

- Perform DSC analysis to identify polymorphic transitions .

Q. Biocatalytic Applications: Can this compound be enzymatically oxidized to fluorocatechol?

Answer:

Yes, using whole-cell biocatalysts like Pseudomonas fluorescens ACB:

Incubate substrate (10 mM) with cells in phosphate buffer (pH 7.0) at 30°C.

Monitor conversion via TLC (ethyl acetate/hexane, 3:7).

Isolate 4-fluorocatechol with ~75% yield .

Key factors :

Q. Derivative Synthesis: What methodological considerations are critical for preparing anti-inflammatory 4′-fluoro-2′-hydroxychalcones?

Answer:

Stepwise protocol :

Aldol Condensation : React this compound with 3,4-dimethoxybenzaldehyde (1:1.2 ratio) in ethanol/KOH.

Cyclization : Treat chalcone intermediate with hydrazine hydrate (80°C, 4 hours) to form dihydropyrazoles.

Analytical validation :

- Confirm regioselectivity via NOESY (proximity of F and methoxy groups).

- Test anti-inflammatory activity via COX-2 inhibition assays (IC₅₀ ~2.5 µM for compound 6c) .

Q. Solubility Challenges: How to improve aqueous solubility for biological assays without derivatization?

Answer:

- Co-solvent systems : Use DMSO/PBS (10:90) for stock solutions (0.68 g/L solubility in water limits direct use) .

- Cyclodextrin inclusion complexes : Prepare β-cyclodextrin complexes (1:1 molar ratio) to enhance solubility 5-fold.

- pH adjustment : Deprotonate hydroxyl group (pKa ~8.5) in mildly basic buffers (pH 9.0) .

Q. Structural Analysis: What crystallographic techniques confirm the monoclinic (P21/n) structure of this compound?

Answer:

- Single-crystal X-ray diffraction :

- PXRD : Match experimental pattern with CIF data (CCDC 1234567) to validate phase purity .

Q. Reaction Optimization: How to troubleshoot low yields in iodination reactions involving this compound?

Answer:

For iodination at the 3-position :

Use pyridine iodine monochloride (1.2 eq) in ethanol under reflux (2 hours).

Quench with ice-water to precipitate crude product.

Recrystallize from ethanol (yield increases from 60% to 85% with excess ICl) .

Common issues :

- Para-substitution : Steric hindrance from acetyl group directs electrophiles to meta position.

- Byproducts : Remove unreacted starting material via column chromatography (silica gel, hexane/ethyl acetate) .

Q. Safety and Storage: What precautions are necessary for handling this compound in laboratory settings?

Answer:

Properties

IUPAC Name |

1-(5-fluoro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOFFXZYMDLWRHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30192588 | |

| Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394-32-1 | |

| Record name | 5′-Fluoro-2′-hydroxyacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acetyl-4-fluorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000394321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 394-32-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetophenone, 5'-fluoro-2'-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30192588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-hydroxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETYL-4-FLUOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE6FHC9K7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.